molecular formula C11H13ClO3 B7861713 3-(5-Chloro-2-methoxyphenyl)oxolan-3-ol

3-(5-Chloro-2-methoxyphenyl)oxolan-3-ol

Cat. No.: B7861713
M. Wt: 228.67 g/mol
InChI Key: QJQWMJSCWZJBEE-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a 5-chloro-2-methoxyphenyl group at the 3-position of the oxolan-3-ol ring. The chloro and methoxy substituents on the aromatic ring enhance its lipophilicity, which may influence bioavailability and binding affinity in biological systems.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-10-3-2-8(12)6-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQWMJSCWZJBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Oxolan-3-ol Derivatives

The following table summarizes key physical and structural properties of 3-(5-Chloro-2-methoxyphenyl)oxolan-3-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Purity Key Substituents Source
This compound C₁₁H₁₃ClO₃* ~240.68* N/A 5-Cl-2-MeO-phenyl, oxolan-3-ol Inferred
3-(Oxiran-2-ylmethyl)oxolan-3-ol C₇H₁₂O₃ 144.17 95% Oxiran-methyl, oxolan-3-ol
3-(Prop-2-en-1-yl)oxolan-3-ol C₇H₁₂O₂ ~128.17* 95% Allyl, oxolan-3-ol
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol (hydrate) C₁₀H₁₅N₅O₄ 269.3 N/A Purine, hydroxymethyl, oxolan-3-ol
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 251.67 N/A 4-Cl-2-MeO-phenyl, pyridin-3-ol

*Molecular formula and weight inferred based on structural analysis.

Key Comparative Findings

Substituent Effects on Physicochemical Properties
  • Lipophilicity: The 5-chloro-2-methoxyphenyl group in the target compound increases lipophilicity compared to analogs with non-aromatic substituents (e.g., oxiran-methyl or allyl groups in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : Purine-containing analogs (e.g., ) exhibit higher molecular weights (~269.3) due to the heterocyclic moiety, which may limit blood-brain barrier penetration compared to the target compound (~240.68).

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Property Target Compound 3-(Oxiran-2-ylmethyl)oxolan-3-ol 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
Molecular Weight ~240.68 144.17 251.67
Aromatic Substituent 5-Cl-2-MeO-phenyl None 4-Cl-2-MeO-phenyl
Ring System Oxolane Oxolane Pyridine
Purity N/A 95% N/A

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